5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane
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Overview
Description
5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane is a complex organic compound characterized by its unique structure, which includes a cyclopropoxy group and a dioxaindane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane typically involves multiple steps, starting with the preparation of the cyclopropoxy group and its subsequent attachment to the dioxaindane core. One common method involves the reaction of a suitable precursor with chloromethyl cyclopropane under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloromethyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition or activation of various biological processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-[1-(chloromethyl)cyclopropoxy]-1,2,3-trimethoxybenzene: Shares a similar cyclopropoxy group but differs in the aromatic core structure.
5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxane: Similar in having a dioxa moiety but with a different ring structure.
Uniqueness
5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
5-[1-(chloromethyl)cyclopropyl]oxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVFIAXEVWHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)OC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695764-09-0 |
Source
|
Record name | 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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